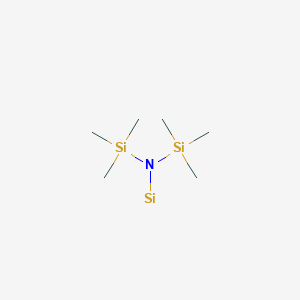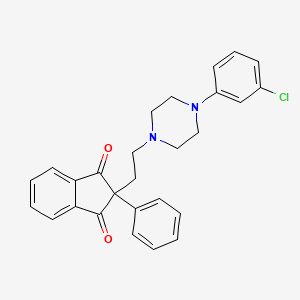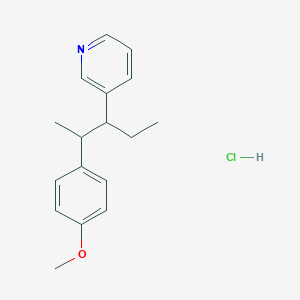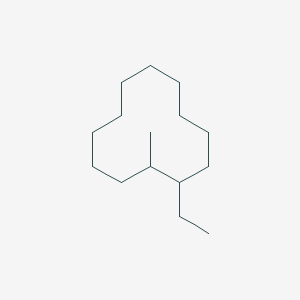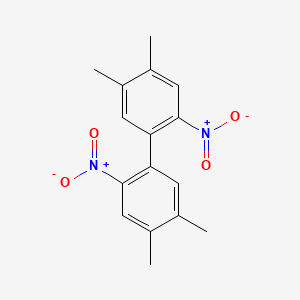
Ethyl bis(phenylethynyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bis(phenylethynyl)phosphinate is an organophosphorus compound with the molecular formula C18H15O2P It is characterized by the presence of two phenylethynyl groups attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl bis(phenylethynyl)phosphinate typically involves the reaction of ethyl phosphinate with phenylacetylene under specific conditions. One common method is the Arbusov reaction, where ethyl bis(bromomethyl)phosphinate reacts with triethyl phosphite and trimethyl phosphite to produce bis(phosphonomethyl)phosphinate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl bis(phenylethynyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require catalysts like palladium or copper and may involve ligands such as proline or pipecolinic acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinates.
Aplicaciones Científicas De Investigación
Ethyl bis(phenylethynyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl bis(phenylethynyl)phosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, its derivatives may inhibit enzymes by mimicking natural substrates or transition states . The exact pathways and targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Phosphinic Acid: Similar in structure but lacks the phenylethynyl groups.
Phosphonates: Contain a phosphorus-carbon bond but differ in their chemical properties and reactivity.
Phosphates: Widely found in nature and have different biological roles compared to phosphinates.
Uniqueness: Ethyl bis(phenylethynyl)phosphinate is unique due to the presence of phenylethynyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .
Propiedades
Número CAS |
25411-71-6 |
|---|---|
Fórmula molecular |
C18H15O2P |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-[ethoxy(2-phenylethynyl)phosphoryl]ethynylbenzene |
InChI |
InChI=1S/C18H15O2P/c1-2-20-21(19,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,2H2,1H3 |
Clave InChI |
GEERCFCVZLZTDR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



